molecular formula C20H26ClN3O2S2 B3006247 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329932-80-0

6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B3006247
CAS RN: 1329932-80-0
M. Wt: 440.02
InChI Key: OHHYCVOFHDBJKV-UHFFFAOYSA-N
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Description

The compound of interest, 6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds have been the subject of various studies due to their potential biological activities. The papers provided discuss analogues and related compounds, which offer insights into the synthesis, characterization, and properties of this class of compounds.

Synthesis Analysis

The synthesis of related tetrahydrothieno[2,3-c]pyridine analogues involves conventional techniques. For instance, the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . Another related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is often complex and is characterized using various analytical techniques. X-ray crystallographic analysis has been used to determine the crystal and molecular structure of a related compound, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . The dihedral angles between the thiophene ring and other substituents have been measured, providing insight into the spatial arrangement of the molecules .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be inferred from their interactions with other substances. For example, the antibacterial activity of the synthesized analogues against various bacterial strains indicates that these compounds can interact with biological targets . The ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli suggests that the compound of interest may also exhibit similar reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the crystal structure analysis, can influence the compound's solubility, melting point, and other physical properties . The electronic structure, as determined by valence molecular orbital calculations, can be correlated with the bioactivity of the molecules, suggesting that the electronic properties play a significant role in their chemical behavior . The positional disorder observed in some of the methylene groups indicates flexibility in the molecular structure, which could affect the compound's interactions and stability .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is involved in the synthesis of various novel heterocyclic compounds. For instance, Bakhite et al. (2005) explored its role in synthesizing novel pyrido and thieno derivatives, highlighting its versatility in forming complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Awad et al. (1991) synthesized thienoquinolines starting from similar compounds, indicating its utility in constructing unique fused systems (Awad, Abdel-rahman, & Bakhite, 1991).

Antimycobacterial Applications

Nallangi et al. (2014) demonstrated its importance in antimycobacterial research, where derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed promising activity, suggesting potential therapeutic applications (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Antibacterial Activity

Doshi et al. (2015) synthesized 6-tosyl analogues of this compound, revealing its ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This research points to its potential as a lead compound in developing new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).

Molecular Hybridization for Drug Discovery

Samala et al. (2014) used this compound in a molecular hybridization approach to develop Mycobacterium tuberculosis pantothenate synthetase inhibitors. This underscores its significance in drug discovery, particularly for tuberculosis treatment (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

6-ethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-3-23-10-8-15-16(12-23)27-20(18(15)19(21)25)22-17(24)9-11-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYCVOFHDBJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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